"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" chemical properties
"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" chemical properties
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, predicted spectral characteristics, and potential applications of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This molecule, belonging to the class of heteroaryl piperidines, is of significant interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of its constituent pyrimidine and piperidine scaffolds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and a framework for its further investigation.
Introduction
The synthesis and study of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] Similarly, the pyrimidine ring is a key component of many biologically active molecules, including nucleobases, and is known to interact with a wide array of biological targets.[2][3][4] The conjugation of these two pharmacophores in 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a molecule with considerable potential for biological activity. This guide aims to consolidate the available information on this compound and provide expert insights into its chemical nature and potential utility.
Physicochemical Properties
While experimental data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively available in the public domain, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [5] |
| Molecular Weight | 243.69 g/mol | [5] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its salt form. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | N/A |
| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the protonated piperidine nitrogen will have a pKa in the range of 8-10. | N/A |
Synthesis and Purification
A plausible and efficient synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride can be achieved through a nucleophilic aromatic substitution reaction. This approach is common for the synthesis of N-aryl and N-heteroaryl piperidines.[6]
Proposed Synthesis Pathway
The synthesis involves the reaction of 2-chloropyrimidine with piperidine-3-carboxylic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.
Caption: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
Experimental Protocol (General)
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Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).
-
Addition of Reagent: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure. The residue can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid (1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Spectral Analysis (Predicted)
The following spectral characteristics are predicted based on the analysis of the molecule's constituent parts and data from similar compounds.
¹H NMR Spectroscopy
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Pyrimidine Protons: A doublet at approximately δ 8.5-8.7 ppm (2H, corresponding to the protons at positions 4 and 6 of the pyrimidine ring) and a triplet at approximately δ 6.7-6.9 ppm (1H, for the proton at position 5).[7][8][9]
-
Piperidine Protons: A complex series of multiplets between δ 1.5 and 4.0 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Pyrimidine Carbons: Resonances are expected in the aromatic region (δ 110-165 ppm). The carbon at position 2, attached to the piperidine nitrogen, will be significantly downfield.
-
Piperidine Carbons: Signals are anticipated in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be in the lower field part of this range.[10][11]
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 170-180 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region due to the protonated piperidine nitrogen.
-
C=O Stretch: A strong absorption peak around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[12][13][14][15]
-
C=N and C=C Stretches: Aromatic ring stretches from the pyrimidine moiety are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion: The molecular ion (M⁺) for the free base (C₁₀H₁₃N₃O₂) would be observed at m/z 207.10.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the piperidine ring.[16][17][18]
Potential Applications in Drug Discovery
The combination of the pyrimidine and piperidine-3-carboxylic acid scaffolds suggests several potential areas of application in drug discovery.
Caption: Potential therapeutic areas for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.
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Antimicrobial Agents: Pyrimidine derivatives are known to possess a broad spectrum of antibacterial and antifungal activities.[3][4][19]
-
Anticancer Therapeutics: The pyrimidine scaffold is present in many anticancer drugs, and novel derivatives are continually being explored for their antiproliferative effects.[20]
-
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. The carboxylic acid functionality could be used to modulate polarity and interaction with biological targets.
-
Anti-inflammatory Agents: Heteroaryl carboxylic acids have been investigated as anti-inflammatory agents.[21]
Safety and Handling
Specific safety data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not available. However, based on the safety profiles of related compounds such as 1-(2-pyrimidinyl)piperazine and piperidine, the following precautions are recommended.[22][23][24]
-
Hazard Identification: The compound may cause skin irritation and serious eye damage. It may also be harmful if swallowed or inhaled.[22][25]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.
-
Conclusion
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound with significant potential for further research and development in the pharmaceutical sciences. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The insights provided herein are intended to facilitate future investigations into this promising molecule.
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